molecular formula C12H15ClN2O2 B13338714 3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one

3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one

Cat. No.: B13338714
M. Wt: 254.71 g/mol
InChI Key: CPBPOOBJBUGWRR-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one is a chemical compound that features a piperidinone core substituted with a chloromethoxypyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one typically involves the reaction of 2-chloro-6-methoxypyridine with a suitable piperidinone derivative under controlled conditions. Common reagents used in the synthesis include lithium borohydride and ethanol in tetrahydrofuran (THF) at room temperature . Another method involves the use of borane-THF complex in THF, followed by refluxing and subsequent purification .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted pyridinyl derivatives with various functional groups.

Scientific Research Applications

3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its piperidinone core and chloromethoxypyridinyl substitution make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

3-(2-chloro-6-methoxypyridin-4-yl)-3-methylpiperidin-2-one

InChI

InChI=1S/C12H15ClN2O2/c1-12(4-3-5-14-11(12)16)8-6-9(13)15-10(7-8)17-2/h6-7H,3-5H2,1-2H3,(H,14,16)

InChI Key

CPBPOOBJBUGWRR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1=O)C2=CC(=NC(=C2)Cl)OC

Origin of Product

United States

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